azanium](/img/structure/B12437766.png)
[(4-Chlorophenyl)methyl](methylidyne)azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)methylazanium is an organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique chemical structure, which includes a chlorophenyl group attached to a methylidyne azanium moiety. It is often used in synthetic chemistry due to its reactivity and versatility.
准备方法
合成路线和反应条件
[(4-氯苯基)甲基]氮鎓的合成通常涉及甲苯的氯化,然后与合适的氮鎓源反应。一种常见的方法是在受控条件下,使 4-氯甲苯与甲叉氮鎓前体反应。该反应通常在催化剂存在下和惰性气氛中进行,以防止不必要的副反应。
工业生产方法
在工业环境中,[(4-氯苯基)甲基]氮鎓的生产是使用连续流动反应器进行放大的。这种方法确保了产品质量的一致性和更高的收率。该过程涉及在大型反应器中对甲苯进行氯化,然后引入氮鎓源。仔细监测反应条件以保持最佳温度和压力。
化学反应分析
反应类型
[(4-氯苯基)甲基]氮鎓会经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将该化合物转化为相应的胺或烃。
取代: 氯苯基可以发生亲核取代反应,导致形成各种衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 在取代反应中使用甲醇钠或叔丁醇钾等亲核试剂。
主要产物
从这些反应中形成的主要产物包括亚砜、砜、胺和原始化合物的各种取代衍生物。
科学研究应用
[(4-氯苯基)甲基]氮鎓在科学研究中具有广泛的应用:
化学: 它用作合成复杂有机分子的构建块。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其在药物开发中的应用,特别是在药物合成中。
工业: 它用于生产染料、颜料和其他工业化学品。
作用机制
[(4-氯苯基)甲基]氮鎓的作用机制涉及其与各种分子靶标的相互作用。氯苯基可以与酶和受体相互作用,导致其活性发生变化。氮鎓部分可以参与质子转移反应,影响化合物的整体反应性。这些相互作用可以调节生物途径并导致特定的生理效应。
相似化合物的比较
类似化合物
氯苯那敏: 一种具有类似氯苯基的抗组胺药。
氯环利嗪: 另一种具有结构相似性的抗组胺药。
3-((4-氯苯基)硒基)-1-甲基-1H-吲哚: 一种具有抗氧化和抗炎特性的化合物。
独特性
[(4-氯苯基)甲基]氮鎓因其特定组合的氯苯基和甲叉氮鎓部分而独一无二。这种组合赋予了独特的化学和生物特性,使其在各种应用中具有价值。
属性
分子式 |
C8H7ClN+ |
|---|---|
分子量 |
152.60 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl-methylidyneazanium |
InChI |
InChI=1S/C8H7ClN/c1-10-6-7-2-4-8(9)5-3-7/h1-5H,6H2/q+1 |
InChI 键 |
KVLFCTBGGQTVGS-UHFFFAOYSA-N |
规范 SMILES |
C#[N+]CC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
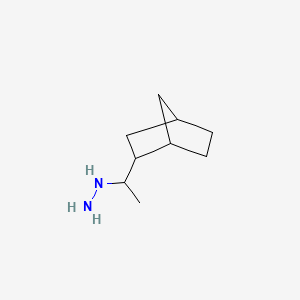
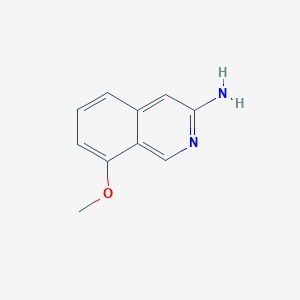
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)
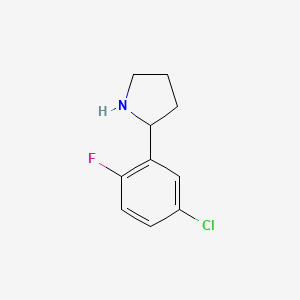
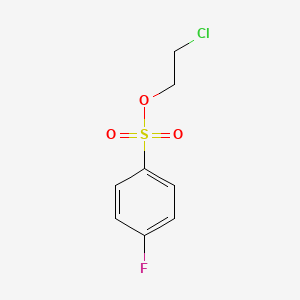
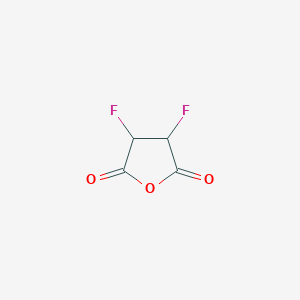
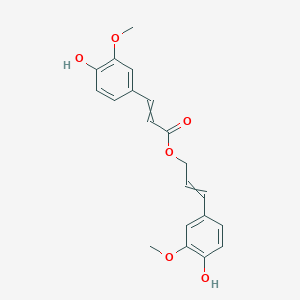
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
![1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437769.png)

